N,N-Dimethylformamide diisopropyl acetal
Description
N,N-Dimethylformamide diisopropyl acetal is a chemical reagent that has been utilized in various synthetic applications. It is known for its ability to introduce formyl groups into molecules and to act as a derivatizing agent, enhancing the properties of compounds for analytical purposes.
Synthesis Analysis
The synthesis of derivatives using N,N-dimethylformamide diisopropyl acetal involves the reaction of the reagent with specific functional groups in target molecules. For instance, amino acids containing N-methyl or cyclic secondary amines can be converted to volatile derivatives through reaction with this reagent. The process involves the formation of an amide acetal intermediate, followed by formylation of the amine functionalities and direct esterification of carboxylic acid groups, resulting in N-formyl esters that are stable and suitable for assay development .
Molecular Structure Analysis
The molecular structure of derivatives formed using N,N-dimethylformamide diisopropyl acetal is characterized by the presence of formyl ester groups. In the case of corticosteroids like dexamethasone, the reagent has been used to produce a corticosteroid ester, which is typically obtained after several reaction steps. The structure of this product has been determined and is of significant interest in analytical chemistry and drug residue surveys .
Chemical Reactions Analysis
N,N-Dimethylformamide diisopropyl acetal is involved in various chemical reactions, particularly in the formation and modification of heterocyclic compounds. It is used for formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to give amidines. These reactions produce useful intermediates for further chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives formed using N,N-dimethylformamide diisopropyl acetal are tailored for specific analytical applications. For example, the acetal derivatives of barbiturates and related compounds can be chromatographed with good precision and speed, allowing for their separation and determination. The derivatives exhibit stability and are amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which confirms their structure and facilitates their identification .
Scientific Research Applications
Environmental and Safety Assessments
N,N-Dimethylformamide (DMF) is widely recognized for its use as an organic solvent in the production of synthetic leathers, fibers, and coatings due to its low volatility and excellent solvent properties. However, its utilization has raised concerns about occupational exposure and environmental safety. Research indicates that DMF exposure may lead to liver damage and potential carcinogenic effects in workers, emphasizing the importance of rigorous safety and health assessments in workplaces where DMF is used (Kim & Kim, 2011). Furthermore, the need for non-toxic solvents in membrane preparation has been highlighted, with studies aiming to replace DMF and similar toxic solvents with safer alternatives. This research underscores the ongoing efforts to improve the sustainability and environmental impact of chemical processes involving DMF (Figoli et al., 2014).
Biological and Pharmacological Research
DMF and its derivatives play a critical role in biological and pharmacological research, serving as key subjects in the study of their biochemical properties and potential therapeutic applications. N-acetylcysteine (NAC), derived from DMF, has been investigated for its therapeutic potential in psychiatry, showcasing benefits in treating disorders such as addiction, compulsive disorders, schizophrenia, and bipolar disorder. These studies shed light on the multifaceted roles of DMF derivatives in modulating glutamatergic, neurotropic, and inflammatory pathways, suggesting a broader therapeutic relevance beyond their traditional applications (Dean et al., 2011).
properties
IUPAC Name |
N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZATXWQMOVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(N(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171701 | |
Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide diisopropyl acetal | |
CAS RN |
18503-89-4 | |
Record name | N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18503-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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